molecular formula Cl2H4MgO10 B231932 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol CAS No. 17367-08-7

2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol

Cat. No. B231932
CAS RN: 17367-08-7
M. Wt: 310.5 g/mol
InChI Key: LPJRIXGJBNDMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, also known as OEA, is a naturally occurring lipid molecule found in various tissues of the body, including the liver, intestine, and brain. OEA has been shown to have various physiological effects and has been the subject of numerous scientific studies in recent years. In

Mechanism of Action

The exact mechanism of action of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). PPAR-alpha is a nuclear receptor that is involved in the regulation of lipid metabolism and inflammation. 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to activate PPAR-alpha, leading to changes in gene expression that result in the various physiological effects of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol.
Biochemical and Physiological Effects:
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various biochemical and physiological effects, including:
1. Appetite regulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to reduce food intake and body weight by activating PPAR-alpha and increasing the production of satiety hormones.
2. Pain modulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have analgesic effects by reducing inflammation and activating PPAR-alpha.
3. Neuroprotection: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in lab experiments is that it is a naturally occurring molecule that is relatively easy to synthesize. Additionally, 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various physiological effects, making it a potentially useful tool for studying the mechanisms underlying these effects. However, one limitation of using 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, including:
1. Development of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol analogs: The development of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol analogs with improved potency and selectivity could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.
2. Identification of new targets: The identification of new targets for 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol could lead to the development of new treatments for a variety of conditions.
3. Study of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in human subjects: While much of the research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been conducted in animal models, studies in human subjects are needed to determine the safety and efficacy of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol as a potential therapeutic agent.
In conclusion, 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is a naturally occurring lipid molecule that has been the subject of numerous scientific studies in recent years. 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various physiological effects, including appetite regulation, pain modulation, and neuroprotection. While the exact mechanism of action of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is not fully understood, it is believed to act through the activation of PPAR-alpha. Future research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.

Synthesis Methods

2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol can be synthesized from oleic acid and ethanolamine using a base-catalyzed reaction. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol. The reaction is relatively simple and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been the subject of numerous scientific studies in recent years due to its various physiological effects. Some of the research applications of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol include:
1. Appetite regulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to reduce food intake and body weight in animal models, making it a potential target for the treatment of obesity.
2. Pain modulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have analgesic effects in animal models, suggesting that it may be useful for the treatment of chronic pain.
3. Neuroprotection: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, making it a potential target for the development of new treatments for these conditions.

properties

CAS RN

17367-08-7

Molecular Formula

Cl2H4MgO10

Molecular Weight

310.5 g/mol

IUPAC Name

2-octadeca-9,12-dienoxyethanol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h6-7,9-10,21H,2-5,8,11-20H2,1H3

InChI Key

LPJRIXGJBNDMDD-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCOCCO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCCO

synonyms

2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol

Origin of Product

United States

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